ソフォラフラバノンG

概要

説明

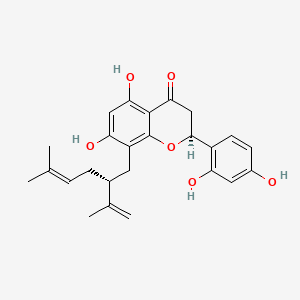

ソフォラフラバノン G は、伝統的な中国医学で一般的に使用される植物であるソフォラ・フラベセンスの根から単離されたフラボノイド化合物です。 この化合物は、抗炎症、抗腫瘍、抗菌などの多様な生物学的活性で知られています 。 ソフォラ属の植物は、有害な原生動物、細菌、真菌から身を守るために、この揮発性の植物性殺菌剤を放出します .

2. 製法

合成経路と反応条件: ソフォラフラバノン G は、フラボノイド前駆体を含むさまざまな化学反応によって合成できます。 一般的な方法の1つは、2,4,6-トリヒドロキシアセトフェノンと2,4-ジヒドロキシベンズアルデヒドを塩基の存在下で縮合させ、続いて環化とプレニル化反応を行うことです .

工業生産方法: ソフォラフラバノン G の工業生産は、通常、ソフォラ・フラベセンスの根からの抽出によって行われます。 根を乾燥させて粉砕し、エタノールまたはメタノールを用いて溶媒抽出を行います。 次に、抽出物をクロマトグラフィー技術を用いて精製し、ソフォラフラバノン G を単離します .

科学的研究の応用

Sophoraflavanone G has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying flavonoid chemistry and synthesis.

作用機序

ソフォラフラバノン G は、さまざまな分子標的と経路を通じて効果を発揮します。

抗炎症: 核因子κBとマイトジェン活性化タンパク質キナーゼ経路の活性化を抑制することにより、インターロイキン-1β、インターロイキン-6、腫瘍壊死因子-αなどの炎症性サイトカインの産生を抑制します.

抗腫瘍: カスパーゼ経路を活性化し、抗アポトーシスタンパク質の発現を阻害することにより、がん細胞のアポトーシスを誘導します.

6. 類似の化合物との比較

ソフォラフラバノン G は、フラボノイドの中でも、その特異的なプレニル化パターンによって、その生物学的活性が向上しています。 類似の化合物には以下のようなものがあります。

クラリノン: ソフォラ・フラベセンス由来の別のフラボノイドであり、強力な抗炎症作用と抗腫瘍作用を持っています.

クラリノール: チロシナーゼ阻害作用が知られており、化粧品用途に役立ちます.

ソフォラフラバノン I: 腫瘍細胞に対して細胞毒性を示します.

ソフォラフラバノン G は、幅広い生物学的活性と潜在的な治療用途を持っていることから、さらなる研究開発のための貴重な化合物です。

生化学分析

Biochemical Properties

Sophoraflavanone G interacts with several enzymes and proteins. It has been found to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain . It also inhibits the growth of antibiotic-resistant bacteria and may enhance the effect of currently used antibiotics . Furthermore, Sophoraflavanone G has been shown to inhibit the EGFR-PI3K-AKT signaling pathway, which plays a crucial role in cell survival and proliferation .

Cellular Effects

Sophoraflavanone G has significant effects on various types of cells and cellular processes. It promotes apoptosis in human breast cancer cells and leukemia cells . It also reduces the inflammatory response in lipopolysaccharide-stimulated macrophages . In addition, Sophoraflavanone G has been found to impact the growth of antibiotic-resistant bacteria .

Molecular Mechanism

Sophoraflavanone G exerts its effects at the molecular level through several mechanisms. It inhibits the EGFR-PI3K-AKT signaling pathway, which is involved in cell survival and proliferation . It also down-regulates COX-2, reducing the production of prostaglandin E2, a lipid compound involved in inflammation .

Temporal Effects in Laboratory Settings

Sophoraflavanone G has shown stable effects over time in laboratory settings. It consistently inhibits COX-2 induction in lipopolysaccharide-treated RAW cells at concentrations ranging from 1-50 µM . It also consistently reduces the inflammatory response in lipopolysaccharide-stimulated macrophages .

Dosage Effects in Animal Models

In animal models, the effects of Sophoraflavanone G vary with different dosages. It has shown in vivo anti-inflammatory activity against mouse croton oil-induced ear edema and rat carrageenan paw edema via oral (2-250 mg/kg) or topical administration (10-250 µg/ear) .

Metabolic Pathways

Sophoraflavanone G is involved in several metabolic pathways. It inhibits the EGFR-PI3K-AKT signaling pathway, which is a key pathway in cell survival and proliferation . It also down-regulates COX-2, which is involved in the production of prostaglandin E2, a lipid compound involved in inflammation .

準備方法

Synthetic Routes and Reaction Conditions: Sophoraflavanone G can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the condensation of 2,4,6-trihydroxyacetophenone with 2,4-dihydroxybenzaldehyde in the presence of a base, followed by cyclization and prenylation reactions .

Industrial Production Methods: Industrial production of Sophoraflavanone G typically involves extraction from the roots of Sophora flavescens. The roots are dried, ground, and subjected to solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate Sophoraflavanone G .

化学反応の分析

反応の種類: ソフォラフラバノン G は、次のようなさまざまな化学反応を起こします。

酸化: キノンやその他の酸化された誘導体に酸化されます。

還元: 還元反応によって、ジヒドロフラボノイドに変換されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、しばしば還元剤として使用されます。

主な生成物:

酸化: キノンおよびその他の酸化されたフラボノイド誘導体。

還元: ジヒドロフラボノイド。

置換: アセチル化およびベンゾイル化誘導体.

4. 科学研究への応用

ソフォラフラバノン G は、幅広い科学研究への応用があります。

化学: フラボノイド化学と合成を研究するためのモデル化合物として使用されます。

生物学: 抗生物質耐性菌に対して顕著な抗菌活性を示し、新規抗生物質の開発のための候補として期待されています.

類似化合物との比較

Sophoraflavanone G is unique among flavonoids due to its specific prenylation pattern, which enhances its biological activity. Similar compounds include:

Kurarinone: Another flavonoid from Sophora flavescens with strong anti-inflammatory and anti-tumor properties.

Kurarinol: Known for its tyrosinase inhibitory activity, making it useful in cosmetic applications.

Sophoraflavanone I: Exhibits cytotoxic activity against tumor cells.

Sophoraflavanone G stands out due to its broad spectrum of biological activities and potential therapeutic applications, making it a valuable compound for further research and development.

特性

IUPAC Name |

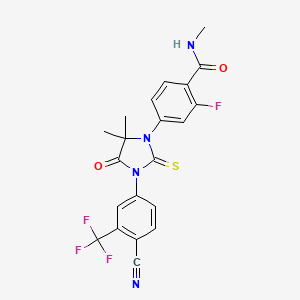

(2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O6/c1-13(2)5-6-15(14(3)4)9-18-20(28)11-21(29)24-22(30)12-23(31-25(18)24)17-8-7-16(26)10-19(17)27/h5,7-8,10-11,15,23,26-29H,3,6,9,12H2,1-2,4H3/t15-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYVAQQLDYTHCL-CMJOXMDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@H](CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)O)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10243345 | |

| Record name | Vexibinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10243345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97938-30-2 | |

| Record name | Sophoraflavanone G | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97938-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vexibinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097938302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vexibinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10243345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

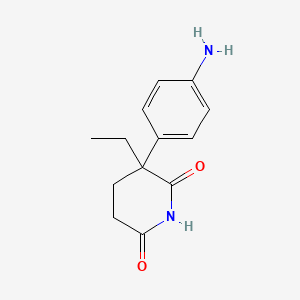

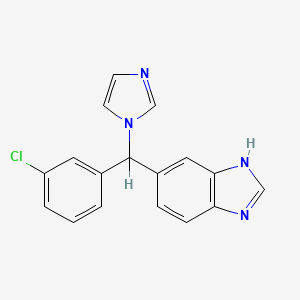

![N-[(3aR,4R,5R,7R,7aS)-2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide](/img/structure/B1683755.png)